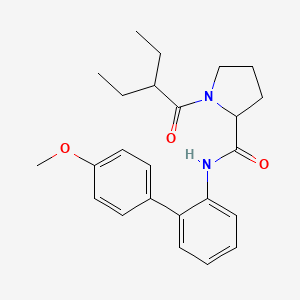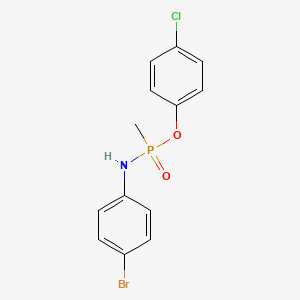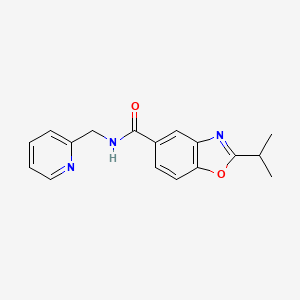
4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a sulfonamide derivative that has been found to possess a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用機序
4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide's mechanism of action is believed to involve the inhibition of CA IX, as well as other enzymes and proteins that are involved in various biological processes. Specifically, 4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has been shown to bind to the active site of CA IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion. This leads to a decrease in intracellular pH, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). Additionally, 4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential tool for investigating the role of inflammation in various disease processes.
実験室実験の利点と制限
One advantage of using 4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide in lab experiments is its high potency and specificity for CA IX inhibition. Additionally, 4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using 4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide is its potential toxicity, as sulfonamide derivatives have been known to cause adverse effects in some individuals.
将来の方向性
There are many potential future directions for research involving 4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide, including investigating its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of 4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide and its effects on various biological processes. Finally, future studies could investigate the potential use of 4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide in combination with other drugs or therapies to enhance its efficacy and reduce potential toxicity.
合成法
4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with 1-phenyl-3-(pyrazol-3-yl)urea in the presence of a suitable catalyst. This method has been shown to yield high-quality 4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide with good purity and yield.
科学的研究の応用
4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has been used in a variety of scientific research applications, including as a tool for investigating the role of certain enzymes in cancer progression. Specifically, 4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CA IX, 4-bromo-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo.
特性
IUPAC Name |
4-bromo-N-(1-phenylpyrazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-10-11-19(17-15)13-4-2-1-3-5-13/h1-11H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUWFOJQVLISFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6113569.png)

![2-(1H-imidazol-1-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B6113591.png)
![4,7-dioxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6113608.png)

![methyl 4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B6113618.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B6113633.png)
![N-benzyl-1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B6113643.png)
![N-{[(4-methoxyphenyl)amino][(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6113644.png)
![2-{1-(2-fluorobenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113648.png)
![6-(2-hydroxyethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B6113655.png)
![2,6-bis(2-hydroxy-5-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6113657.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113664.png)